molecular formula C11H10BrF5O2 B14050804 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene

Katalognummer: B14050804
Molekulargewicht: 349.09 g/mol
InChI-Schlüssel: WVZDYOFHZBQGMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Halogenation: Introduction of bromine into the benzene ring through electrophilic aromatic substitution.

    Alkylation: Attachment of the propyl group to the benzene ring using a suitable alkylating agent.

    Methoxylation: Introduction of difluoromethoxy and trifluoromethoxy groups through nucleophilic substitution reactions.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: The benzene ring can participate in coupling reactions, forming larger and more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene: Similar structure but different substitution pattern on the benzene ring.

    1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene: Contains a trifluoromethylthio group instead of a trifluoromethoxy group.

Eigenschaften

Molekularformel

C11H10BrF5O2

Molekulargewicht

349.09 g/mol

IUPAC-Name

2-(3-bromopropyl)-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10BrF5O2/c12-5-1-2-7-6-8(19-11(15,16)17)3-4-9(7)18-10(13)14/h3-4,6,10H,1-2,5H2

InChI-Schlüssel

WVZDYOFHZBQGMP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OC(F)(F)F)CCCBr)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.